4-(9H-carbazol-4-yl)-9-phenylcarbazole
Description
4-(9H-Carbazol-4-yl)-9-phenylcarbazole is a carbazole derivative featuring a phenyl group at the 9-position and a carbazol-4-yl substituent at the 4-position. This structural arrangement confers unique electronic and photophysical properties, making it valuable in organic electronics, particularly in light-emitting diodes (OLEDs) and charge-transport materials. The extended π-conjugation system from the carbazole core and phenyl substituents enhances its ability to participate in π-π stacking interactions, critical for charge mobility .
Properties
Molecular Formula |
C30H20N2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-(9H-carbazol-4-yl)-9-phenylcarbazole |
InChI |
InChI=1S/C30H20N2/c1-2-10-20(11-3-1)32-27-18-7-5-13-24(27)30-22(15-9-19-28(30)32)21-14-8-17-26-29(21)23-12-4-6-16-25(23)31-26/h1-19,31H |
InChI Key |
QKOMEUVGZUQNLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C(C=CC=C42)C5=C6C7=CC=CC=C7NC6=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-carbazol-4-yl)-9-phenylcarbazole typically involves Suzuki coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in a solvent like toluene .
Industrial Production Methods
While specific industrial production methods for 4-(9H-carbazol-4-yl)-9-phenylcarbazole are not widely documented, the general approach would involve scaling up the Suzuki coupling reactions. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(9H-carbazol-4-yl)-9-phenylcarbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert double bonds or other functional groups into simpler forms.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation might use alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various halogenated or alkylated carbazole compounds .
Scientific Research Applications
4-(9H-carbazol-4-yl)-9-phenylcarbazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its electronic properties.
Industry: It is a key material in the development of OLEDs and other optoelectronic devices due to its excellent hole-transporting properties
Mechanism of Action
The mechanism by which 4-(9H-carbazol-4-yl)-9-phenylcarbazole exerts its effects is primarily related to its electronic properties. In OLEDs, it functions as a hole-transporting material, facilitating the movement of positive charges (holes) through the device. This enhances the efficiency and stability of the OLEDs by improving charge balance and reducing energy loss .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared below with structurally related carbazole derivatives to highlight substituent effects on properties and applications.
Table 1: Comparative Analysis of Carbazole Derivatives
Photophysical and Electronic Properties
Emission Behavior :
- 4-(9H-Carbazol-4-yl)-9-phenylcarbazole : Predicted to exhibit deep-blue emission due to steric hindrance from the carbazol-4-yl group, which reduces aggregation-induced quenching. This is analogous to hexylated bicarbazole derivatives (e.g., 3b in ), where alkyl chains suppress intermolecular interactions .
- 9-Phenylcarbazole : Broader emission bands (blue-green) due to less steric hindrance and increased aggregation in the solid state .
- Charge Transport: The carbazol-4-yl group in the target compound enhances hole-transport efficiency compared to 9-phenylcarbazole, similar to diphenylamino-substituted derivatives (e.g., 3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole) .
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